molecular formula C11H12N2O2S B101541 3-(2-hydroxypropyl)-2-mercaptoquinazolin-4(3H)-one CAS No. 16024-86-5

3-(2-hydroxypropyl)-2-mercaptoquinazolin-4(3H)-one

Cat. No. B101541
CAS RN: 16024-86-5
M. Wt: 236.29 g/mol
InChI Key: GGPFOCXRQWRYNE-UHFFFAOYSA-N
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Description

The compound 3-(2-hydroxypropyl)-2-mercaptoquinazolin-4(3H)-one is a derivative of the quinazolinone family, which is known for its wide range of biological activities. Quinazolinones have been studied for their potential as inhibitors of various enzymes and receptors, and for their pharmacokinetic properties. For instance, 3-hydroxyquinolin-2(1H)-one derivatives have been identified as potent inhibitors of human D-amino acid oxidase (DAAO) and have shown significant pharmacokinetic properties, including brain exposure . Similarly, 2-mercaptoquinazolin-4(3H)-one derivatives have been evaluated as inhibitors of human carbonic anhydrase (CA) isoforms, with some showing potent inhibitory action .

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves modifications to the quinazolinone core to enhance biological activity or to study structure-activity relationships (SAR). For example, the synthesis of 3-mercaptotriazoles with the 8-hydroxyquinoline moiety has been reported, which showed antiparasitic activity . Additionally, a 2,3-disubstituted 1,2-dihydroquinazolin-4(3H)-one derivative has been synthesized and complexed with transition metals, which affected its anti-inflammatory and analgesic activities . Phase-transfer catalysis has been used to alkylate 2-mercaptoquinazolin-4(3H)-one, leading to various S-alkylated products .

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is crucial for their biological activity. For instance, molecular docking studies have been conducted to understand the binding mode of 2-mercaptoquinazolin-4(3H)-one derivatives to human carbonic anhydrase isoforms, which is a promising step for SAR analyses . The coordination behavior of quinazolinone derivatives with metal ions has been studied using various physicochemical methods, revealing that coordination occurs through deprotonated hydroxyl groups, azomethine nitrogen, and carbonyl oxygen .

Chemical Reactions Analysis

Quinazolinone derivatives undergo various chemical reactions that are essential for their biological activity. For example, the alkylation of oxazolo[4,5-c]quinolin-4(5H)-ones, intermediates of aminocarbostyrils, and the acylation of aminocarbostyrils have been investigated, with some analogs showing antiallergic activity . The synthesis of 2-[mercapto(cyano)methylene]-1,2,3,4-tetrahydroquinazolin-4-ones has been achieved through reactions with α-bromo derivatives and amide oximes .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure and substituents. For example, 2-mercaptothiazolines have been compared as antioxidants and UV stabilizers for polypropylene, with their effectiveness varying with alkyl chain length and concentration . The anti-inflammatory and analgesic activities of quinazolinone derivatives and their metal complexes have been evaluated, with some complexes showing higher activity than the ligand itself .

Scientific Research Applications

Analytical Methods for Antioxidant Activity

Research on antioxidant activity analysis methods, including tests like the ABTS and DPPH assays, is crucial for understanding the antioxidant potential of various compounds, including quinazolinone derivatives. These methods, based on electron or hydrogen atom transfer, are essential for assessing the antioxidant capacity of complex samples, which can be critical for compounds like 3-(2-Hydroxypropyl)-2-mercaptoquinazolin-4(3H)-one in medicinal chemistry and pharmacology (Munteanu & Apetrei, 2021).

Medicinal Chemistry Insights

The role of hydroxyquinoline derivatives in medicinal chemistry is significant, with applications ranging from metal ion detection to serving as scaffolds for developing drugs for treating life-threatening diseases like cancer and neurodegenerative disorders. The metal chelation properties of these compounds enhance their potential as drug candidates (Gupta, Luxami, & Paul, 2021).

Environmental Applications

The use of redox mediators in conjunction with oxidoreductive enzymes for the degradation of organic pollutants presents an environmental application of quinazolinone derivatives. These compounds, when used as redox mediators, can significantly enhance the efficiency of pollutant degradation, making them valuable for wastewater treatment and environmental remediation efforts (Husain & Husain, 2007).

properties

IUPAC Name

3-(2-hydroxypropyl)-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-7(14)6-13-10(15)8-4-2-3-5-9(8)12-11(13)16/h2-5,7,14H,6H2,1H3,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPFOCXRQWRYNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C(=O)C2=CC=CC=C2NC1=S)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50397477
Record name 3-(2-hydroxypropyl)-2-mercaptoquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-hydroxypropyl)-2-mercaptoquinazolin-4(3H)-one

CAS RN

16024-86-5
Record name 2,3-Dihydro-3-(2-hydroxypropyl)-2-thioxo-4(1H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16024-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-hydroxypropyl)-2-mercaptoquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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